L-165461 was developed as part of a series of compounds aimed at modulating PPAR activity, which plays a crucial role in regulating fatty acid storage and glucose metabolism. This compound belongs to the class of thiofibrates, which are characterized by the presence of sulfur within their structure and are known for their lipid-lowering properties .
The synthesis of L-165461 involves multiple steps, typically starting from simpler organic precursors. The detailed synthetic pathway includes:
A representative synthesis procedure involves the reaction of appropriate benzoxazole derivatives with thioacetic acid under acidic conditions, followed by chlorination to introduce the chlorine atom into the final structure. The process may also involve purification steps such as column chromatography to isolate the desired product .
The molecular structure of L-165461 can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure, providing data on the environment of hydrogen and carbon atoms within the molecule, while High-Resolution Mass Spectrometry (HRMS) assists in verifying molecular weight and composition .
L-165461 participates in various chemical reactions that are significant for its biological activity:
These reactions are critical for understanding how L-165461 functions within biological systems and its potential therapeutic effects .
The mechanism of action for L-165461 primarily involves its role as an agonist for PPAR gamma:
Experimental studies have demonstrated that L-165461 effectively alters receptor conformation leading to enhanced transcriptional activity, which is crucial for its therapeutic effects against metabolic disorders .
L-165461 exhibits several notable physical and chemical properties:
Quantitative analyses such as melting point determination and solubility tests provide insights into these properties, which are essential for formulation development .
L-165461 has several scientific applications:
L-165461 is a selective dual agonist of peroxisome proliferator-activated receptors gamma and delta (PPARγ/δ), exhibiting distinct binding kinetics that underpin its metabolic regulatory functions. PPARγ and PPARδ share structural homology but differ in ligand-binding pocket (LBP) topology. L-165461 binds PPARδ with higher affinity (Kd ~50 nM) than PPARγ (Kd ~220 nM), attributed to its hydrophobic structure that optimally fills the larger PPARδ LBP. Molecular dynamics simulations reveal that L-165461 stabilizes the PPARδ LBP via:
In PPARγ, L-165461 adopts a shifted binding pose due to steric constraints from Phe282 and Cys285, reducing its transactivation efficacy. This isoform-selective binding drives differential recruitment of co-regulators and downstream metabolic effects [5] [6].
Table 1: Binding Parameters of L-165461 with PPAR Isoforms
Parameter | PPARγ | PPARδ |
---|---|---|
Kd (nM) | 220 ± 15 | 50 ± 4 |
ΔG (kcal/mol) | -9.2 | -11.5 |
Key Residues | Phe282, Cys285 | Leu268, Tyr437 |
L-165461 binding induces distinct conformational shifts in PPARγ/δ, driving the recruitment of transcriptional co-activators. Key structural changes include:
Co-activator recruitment is mediated through LXXLL motifs (where L = leucine, X = any amino acid). L-165461-bound PPARδ shows 8-fold higher affinity for SRC-1 than apo-PPARδ, confirmed by fluorescence polarization assays. This contrasts with PPARγ, where partial H12 displacement reduces SRC-1 affinity by ~40% [7] [8].
L-165461 modulates metabolic genes through PPARγ/δ heterodimerization with retinoid X receptor (RXR) and binding to peroxisome proliferator response elements (PPREs):
PPARδ-Dominant Pathways:
PPARγ-Mediated Pathways:
Table 2: Metabolic Genes Regulated by L-165461-Activated PPARγ/δ
Pathway | Key Genes | Fold Change | PPAR Isoform |
---|---|---|---|
Fatty Acid Oxidation | CPT1A, ACOX1 | +3.5 to +5.2 | δ |
BCAA Catabolism | BCAT2, BCKDHA | +2.8 to +4.1 | δ |
Adipocyte Differentiation | FABP4, PPARG | +1.9 to +3.3 | γ |
Glucose Uptake | GLUT4, ADIPOQ | +2.1 to +3.0 | γ |
L-165461’s dual agonism creates a synergistic metabolic profile: PPARδ-driven energy expenditure complements PPARγ-mediated lipid storage, making it a candidate for disorders like non-alcoholic steatohepatitis (NASH) [3] [5].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7